molecular formula C6H10N2O B13625618 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-amine

1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-amine

Cat. No.: B13625618
M. Wt: 126.16 g/mol
InChI Key: JQHQACJNBPLWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-amine is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 5-position and an ethanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-amine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-2-methylpropanenitrile with ethyl chloroformate followed by cyclization can yield the desired oxazole derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

    1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol: A closely related compound with a hydroxyl group instead of an amine group.

    1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol: Another similar compound with a phenyl group substitution.

Uniqueness: 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-4-yl)ethanamine

InChI

InChI=1S/C6H10N2O/c1-4(7)6-3-8-9-5(6)2/h3-4H,7H2,1-2H3

InChI Key

JQHQACJNBPLWIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.